molecular formula C3H2N2OS3 B12669137 2,6-Dithioxotetrahydro-4H-1,3,5-thiadiazin-4-one CAS No. 78972-27-7

2,6-Dithioxotetrahydro-4H-1,3,5-thiadiazin-4-one

Cat. No.: B12669137
CAS No.: 78972-27-7
M. Wt: 178.3 g/mol
InChI Key: FZBNEDQJQRMCNL-UHFFFAOYSA-N
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Description

2,6-Dithioxotetrahydro-4H-1,3,5-thiadiazin-4-one is a chemical compound with the molecular formula C3H2N2OS3 It is known for its unique structure, which includes a six-membered ring containing nitrogen, sulfur, and oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dithioxotetrahydro-4H-1,3,5-thiadiazin-4-one typically involves the reaction of appropriate thioamide and carbonyl compounds under controlled conditions. One common method includes the cyclization of thiosemicarbazide with carbon disulfide in the presence of a base, followed by oxidation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2,6-Dithioxotetrahydro-4H-1,3,5-thiadiazin-4-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert it into thiols or other reduced forms.

    Substitution: It can undergo nucleophilic substitution reactions, where one of the sulfur atoms is replaced by another nucleophile.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, alcohols, thiols.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the reagents and conditions used.

Scientific Research Applications

2,6-Dithioxotetrahydro-4H-1,3,5-thiadiazin-4-one has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its antimicrobial and anticancer properties.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 2,6-Dithioxotetrahydro-4H-1,3,5-thiadiazin-4-one involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby blocking their activity. The pathways involved may include inhibition of protein kinases or other critical enzymes in biological systems.

Comparison with Similar Compounds

Similar Compounds

    1,2,6-Thiadiazinones: These compounds share a similar ring structure but differ in the position of sulfur atoms.

    Thiosemicarbazides: These are precursors in the synthesis of 2,6-Dithioxotetrahydro-4H-1,3,5-thiadiazin-4-one.

    Sulfoxides and Sulfones: Oxidized derivatives of thiadiazinones.

Uniqueness

This compound is unique due to its specific ring structure and the presence of both sulfur and nitrogen atoms, which confer distinct chemical properties and reactivity compared to other similar compounds.

Properties

CAS No.

78972-27-7

Molecular Formula

C3H2N2OS3

Molecular Weight

178.3 g/mol

IUPAC Name

2,6-bis(sulfanylidene)-1,3,5-thiadiazinan-4-one

InChI

InChI=1S/C3H2N2OS3/c6-1-4-2(7)9-3(8)5-1/h(H2,4,5,6,7,8)

InChI Key

FZBNEDQJQRMCNL-UHFFFAOYSA-N

Canonical SMILES

C1(=O)NC(=S)SC(=S)N1

Origin of Product

United States

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